molecular formula C8H6N4O2 B367056 1-(1,3-benzodioxol-5-yl)-1H-tetrazole CAS No. 326874-59-3

1-(1,3-benzodioxol-5-yl)-1H-tetrazole

Cat. No.: B367056
CAS No.: 326874-59-3
M. Wt: 190.16g/mol
InChI Key: GYJHORVHVFLLGL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole is an organic compound that features a benzodioxole ring fused with a tetrazole moiety

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 1,3-benzodioxole.

    Formation of Tetrazole Ring: The benzodioxole is subjected to nitration, followed by reduction to form the corresponding amine. This amine is then reacted with sodium azide under acidic conditions to form the tetrazole ring.

    Reaction Conditions: The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or acetonitrile, with temperatures ranging from 50°C to 100°C.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the tetrazole ring.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-1H-tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c1-2-7-8(14-5-13-7)3-6(1)12-4-9-10-11-12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJHORVHVFLLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320492
Record name 1-(1,3-benzodioxol-5-yl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826472
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326874-59-3
Record name 1-(1,3-benzodioxol-5-yl)tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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